molecular formula C26H21BrN2O4S B5049776 (2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5049776
M. Wt: 537.4 g/mol
InChI Key: XALLCUJJFVPNNK-JLPGSUDCSA-N
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Description

The compound (2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolobenzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolobenzimidazole core with a benzaldehyde derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Functional Materials: It can be used in the development of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenoxy and ethoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-{4-[2-(4-fluorophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The unique combination of the bromophenoxy and ethoxy groups in (2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one imparts distinct chemical and physical properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4S/c1-2-31-23-15-17(7-12-22(23)33-14-13-32-19-10-8-18(27)9-11-19)16-24-25(30)29-21-6-4-3-5-20(21)28-26(29)34-24/h3-12,15-16H,2,13-14H2,1H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLCUJJFVPNNK-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCCOC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCCOC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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